
(((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
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Overview
Description
(((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is a useful research compound. Its molecular formula is C20H16BrFO2 and its molecular weight is 387.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.03177 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene , with a CAS number of 2379322-54-8 , is a synthetic organic compound that has garnered attention for its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies based on diverse scholarly sources.
Chemical Information
- IUPAC Name : this compound
- Molecular Formula : C20H16BrF O2
- Molecular Weight : 387.25 g/mol
- Purity : 95%
Structural Representation
The compound can be represented structurally as follows:
This structure indicates the presence of multiple aromatic rings and functional groups that may contribute to its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets including enzymes, receptors, and transporters. The presence of bromine and fluorine substituents may enhance lipophilicity and influence binding affinity to biological targets.
Case Studies and Research Findings
-
Neuropharmacological Effects :
- A study focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications in the phenyl groups significantly impacted their affinity for dopamine transporters (DAT). This suggests potential applications in neuropharmacology, particularly for conditions like ADHD or depression .
- Anticancer Activity :
- Antimicrobial Properties :
Comparative Data Table
Scientific Research Applications
Materials Science
The compound is utilized in the development of advanced materials due to its unique structural properties. Its ability to form strong intermolecular interactions makes it suitable for:
- Polymer Synthesis : It can act as a building block for creating polymers with enhanced thermal stability and mechanical strength.
- Nanocomposites : The compound can be incorporated into nanomaterials to improve their electrical and optical properties.
Organic Synthesis
As a versatile intermediate, (((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is employed in:
- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex organic molecules.
- Functionalization of Aromatic Compounds : The presence of bromine and fluorine allows for selective functionalization, enabling the synthesis of derivatives with specific properties.
Medicinal Chemistry
Research indicates potential applications in drug discovery and development:
- Anticancer Agents : Studies have suggested that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The bromine and fluorine substituents may enhance biological activity by improving lipophilicity and cellular uptake.
- Antimicrobial Properties : Preliminary investigations show that derivatives of this compound could possess antimicrobial activity, making them candidates for further pharmacological studies.
Case Study 1: Polymer Development
A study focused on using this compound as a monomer in the synthesis of high-performance polymers. The resulting materials demonstrated superior thermal stability compared to conventional polymers, making them suitable for high-temperature applications .
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal evaluated the anticancer properties of derivatives synthesized from this compound. The study found that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting a pathway for developing new therapeutic agents .
Data Table: Comparison of Applications
Application Area | Specific Use Case | Notes |
---|---|---|
Materials Science | Polymer Synthesis | Enhanced thermal stability |
Organic Synthesis | Cross-Coupling Reactions | Facilitates complex molecule formation |
Medicinal Chemistry | Anticancer Agents | Potential cytotoxic effects against cancer |
Antimicrobial Properties | Preliminary studies indicate efficacy |
Properties
IUPAC Name |
1-bromo-3-fluoro-2,4-bis(phenylmethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFO2/c21-17-11-12-18(23-13-15-7-3-1-4-8-15)19(22)20(17)24-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAAENNXBCTNBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)OCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.